molecular formula C13H14Cl4N2 B6239721 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2361635-89-2

1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No. B6239721
CAS RN: 2361635-89-2
M. Wt: 340.1
InChI Key:
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Description

1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride, also known as DCPEAD, is a chemical compound that has been studied for its potential applications in scientific research. DCPEAD is a small molecule that has a relatively simple structure, making it an attractive candidate for use in laboratory experiments. DCPEAD has been investigated for its ability to interact with proteins, and its potential to be used as an inhibitor of specific biochemical reactions.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been studied for its potential applications in scientific research. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that have numerous physiological roles, including inflammation and pain. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has also been studied as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been investigated as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Mechanism of Action

1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been studied for its ability to interact with proteins and inhibit specific biochemical reactions. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been shown to interact with the active sites of enzymes, preventing them from catalyzing their reactions. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has also been shown to interact with the active sites of receptors, preventing them from binding to their ligands. By inhibiting these biochemical reactions, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride can have a wide range of effects on the body.
Biochemical and Physiological Effects
1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been studied for its biochemical and physiological effects. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), resulting in decreased production of prostaglandins. This can lead to decreased inflammation and pain. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has also been shown to inhibit the enzyme acetylcholinesterase (AChE), resulting in increased levels of the neurotransmitter acetylcholine. This can lead to increased alertness and focus. Additionally, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been shown to inhibit the enzyme tyrosinase, resulting in decreased production of melanin. This can lead to decreased skin pigmentation.

Advantages and Limitations for Lab Experiments

1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has advantages and limitations for use in laboratory experiments. One advantage of 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride is its relatively simple structure, which makes it an attractive candidate for use in laboratory experiments. Additionally, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has been studied for its ability to interact with proteins and inhibit specific biochemical reactions, making it a useful tool for studying these reactions. However, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has a low solubility in water, making it difficult to use in experiments that require aqueous solutions. Additionally, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has a relatively short half-life in the body, making it difficult to use in experiments that require long-term exposure.

Future Directions

1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride has potential future directions for use in scientific research. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride could be studied for its potential applications in the treatment of diseases such as cancer, Alzheimer’s, and Parkinson’s. Additionally, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride could be studied for its potential to be used as an insecticide or herbicide. 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride could also be studied for its potential to be used in the production of pharmaceuticals, cosmetics, and other products. Finally, 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride could be studied for its potential to be used as a catalyst in chemical reactions.

Synthesis Methods

1-(3,4-Dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride can be synthesized through a three-step reaction. The first step is the reaction of 4-chloro-2-nitrophenol with 3,4-dichlorophenyl isocyanate to form the intermediate 1-(3,4-dichlorophenyl)-2-nitroethan-1-one. The second step is the reduction of the nitro group to an amine using sodium cyanoborohydride, resulting in 1-(3,4-dichlorophenyl)-2-aminoethan-1-one. The final step is the conversion of the amine group to a dihydrochloride salt using hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxaldehyde to form 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethene, which is then reduced to 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-ol. The resulting alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine, which is then converted to its dihydrochloride salt form." "Starting Materials": [ "3,4-dichlorobenzaldehyde", "pyridine-4-carboxaldehyde", "sodium cyanoborohydride", "ammonium chloride" ] "Reaction": [ "Step 1: 3,4-dichlorobenzaldehyde is reacted with pyridine-4-carboxaldehyde in the presence of a base to form 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethene.", "Step 2: The resulting ethene is reduced using a reducing agent such as sodium borohydride to form 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-ol.", "Step 3: The alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form 1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine.", "Step 4: The amine is then converted to its dihydrochloride salt form by reacting it with hydrochloric acid." ]

CAS RN

2361635-89-2

Product Name

1-(3,4-dichlorophenyl)-2-(pyridin-4-yl)ethan-1-amine dihydrochloride

Molecular Formula

C13H14Cl4N2

Molecular Weight

340.1

Purity

95

Origin of Product

United States

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